

Tubastatin A vs ACY1215 HDAC6 inhibition potency

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Compound Focus: Tubastatin A

CAS No.: 1252003-15-8

Cat. No.: S548562

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Biochemical Potency and Selectivity Profile

The table below provides a direct comparison of the half-maximal inhibitory concentration (IC₅₀) values for HDAC6 and other selected HDAC isoforms. A lower IC₅₀ value indicates higher potency.

Inhibitor	HDAC6 IC ₅₀ (nM)	HDAC1 IC ₅₀ (nM)	HDAC2 IC ₅₀ (nM)	HDAC3 IC ₅₀ (nM)	HDAC8 IC ₅₀ (nM)	Key Selectivity (HDAC6 vs. Class I)
Tubastatin A (TubA)	0.018 [1]	3.2 [1]	3.5 [1]	4.9 [1]	Information missing	>1000-fold [1]
ACY-1215 (Ricolinostat)	0.0047 [2]	0.058 [1]	0.048 [1]	0.051 [1]	0.1 [1]	~10-fold [2]

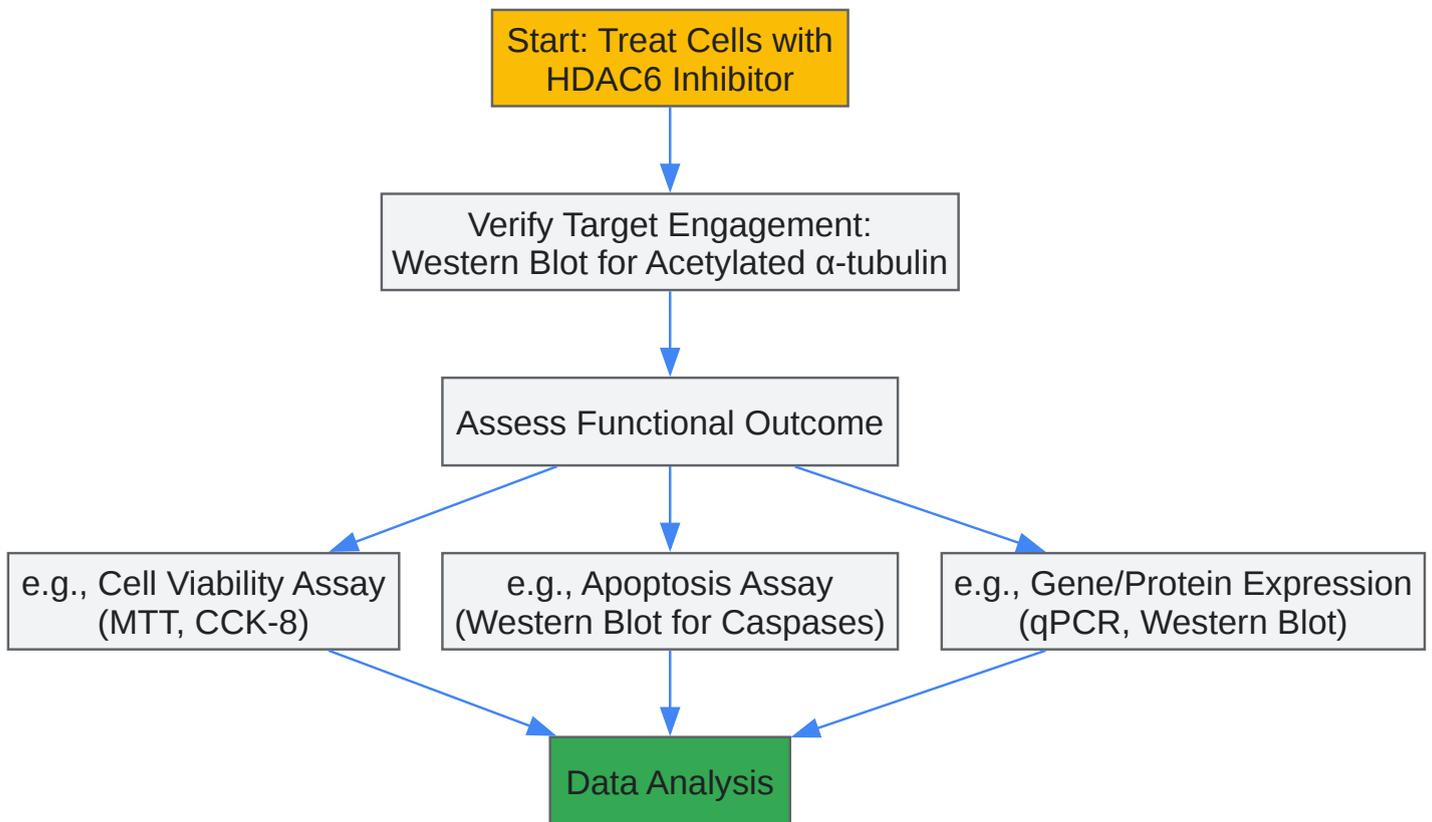
Key Characteristics and Research Applications

Beyond pure potency, the choice between these inhibitors often depends on their specific properties and validated applications in different research models.

- **Tubastatin A:** Characterized by its **exceptional selectivity** for HDAC6 over Class I HDACs, which exceeds 1000-fold [1]. It is widely used as a reference HDAC6 inhibitor in preclinical research.
 - **In Vivo Models:** Efficacy has been demonstrated in a **rat model of ischemic stroke** (Middle Cerebral Artery Occlusion), where it reduced brain infarction and improved functional recovery [3]. It also shows protective effects in a **mouse model of osteoarthritis** by reducing chondrocyte apoptosis and ECM degradation [4].
- **ACY-1215 (Ricolinostat):** Notable for being one of the first **orally bioavailable** HDAC6-selective inhibitors [2]. While highly potent against HDAC6, its selectivity over Class I HDACs is more moderate, around 10-fold [2].
 - **Research Applications:** Its role in **cancer research** is prominent, particularly in multiple myeloma, where it shows synergistic effects with proteasome inhibitors like bortezomib [5] [2]. Recent studies also explore its potential in **non-alcoholic fatty liver disease (NAFLD)** and in modulating the tumor microenvironment for **cancer immunotherapy** [6] [7].

Core Experimental Protocols for HDAC6 Inhibition

The biological effects of these inhibitors are typically validated through specific experimental workflows. Key methodologies are outlined below, with a general workflow for assessing HDAC6 inhibition and its functional consequences in cellular models.



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Key Methodological Details

- **Verifying HDAC6 Inhibition:** The most common method to confirm HDAC6 inhibition is by measuring the acetylation status of its primary substrate, α -tubulin, via Western blot [4] [3] [5]. An increase in acetylated α -tubulin levels, without a change in acetylated histones, indicates successful and selective HDAC6 inhibition.
- **Assessing Anti-Tumor Efficacy:** In cancer research, the synergistic effect between ACY-1215 and bortezomib was evaluated using cell viability assays (MTT) on multiple myeloma cell lines. Apoptosis was confirmed by measuring the activation of caspases (-3, -8, -9) and PARP cleavage using Western blot [5].
- **In Vivo Administration:** For animal studies, these inhibitors are typically administered via intraperitoneal injection. For instance, Tubastatin A has been used at 25 mg/kg in rat stroke

models [3], while ACY-1215 has been used at **50 mg/kg** in mouse cancer models [6]. Effects on the brain are confirmed by observing increased α -tubulin acetylation in brain tissues post-treatment [3].

How to Choose for Your Research

- **Choose Tubastatin A if:** Your research priority is achieving **maximum selectivity for HDAC6** over Class I HDACs to minimize off-target effects and precisely elucidate HDAC6-specific biology. It has a strong track record in **neuroscience and osteoarthritis** research.
- **Choose ACY-1215 if:** You require **oral bioavailability** or are focusing on **oncology research**, particularly hematological malignancies like multiple myeloma. Its well-documented synergy with proteasome inhibitors makes it highly suitable for combination therapy studies.

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References

1. HDAC6 Modulates Signaling Pathways Relevant to ... [pmc.ncbi.nlm.nih.gov]
2. Role of Selective Histone Deacetylase 6 Inhibitor ACY- ... [frontiersin.org]
3. potential roles of α -tubulin acetylation and FGF ... [nature.com]
4. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte ... [pmc.ncbi.nlm.nih.gov]
5. PMC [pmc.ncbi.nlm.nih.gov]
6. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to ... [pmc.ncbi.nlm.nih.gov]
7. HDAC6 inhibitor ACY-1215 protects from nonalcoholic fatty ... [sciencedirect.com]

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